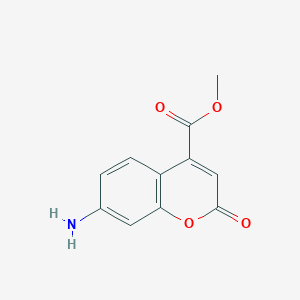
Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-2-oxo-2H-chromene-4-carboxylate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of m-aminophenol, methoxycarbonyl chloride, and acetoacetic ester using concentrated sulfuric acid . Another approach involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing reaction time and byproducts. Techniques such as flash column chromatography on silica gel and recrystallization from acetone are commonly used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group to form different functional groups.
Substitution: The amino group can be substituted with other functional groups using organic halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Organic halides: For substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organic halides can produce a variety of substituted coumarin derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of methyl 7-amino-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit pancreatic lipase by binding to the enzyme’s active site, thereby preventing the breakdown of dietary fats . This compound also exhibits antimicrobial activity by interfering with bacterial DNA gyrase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of methyl 7-amino-2-oxo-2H-chromene-4-carboxylate.
Coumarinyl chalcones: Known for their antioxidant potential.
Coumarin-derived azolyl ethanols: Used in various biological applications.
Uniqueness
Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate is unique due to its specific amino and ester functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
138196-50-6 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
methyl 7-amino-2-oxochromene-4-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)8-5-10(13)16-9-4-6(12)2-3-7(8)9/h2-5H,12H2,1H3 |
InChI-Schlüssel |
IDUGGASRFRSARF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)

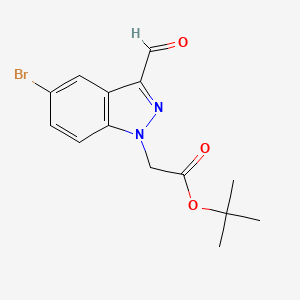
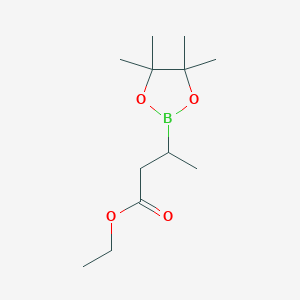
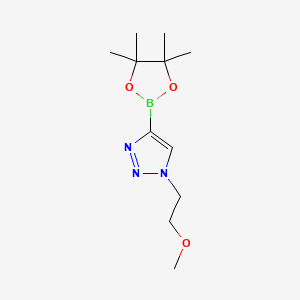
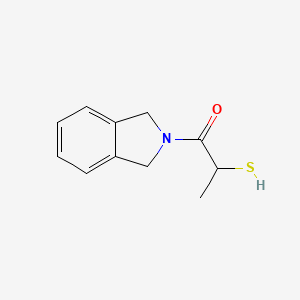
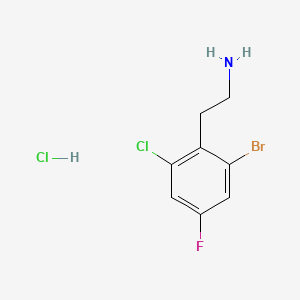
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)
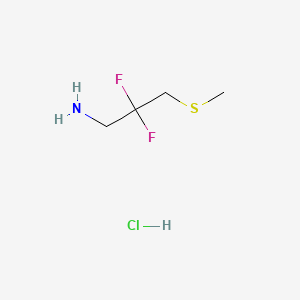
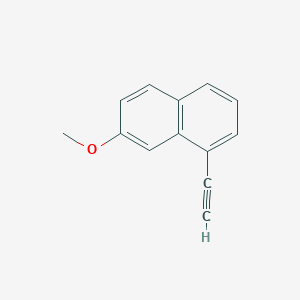
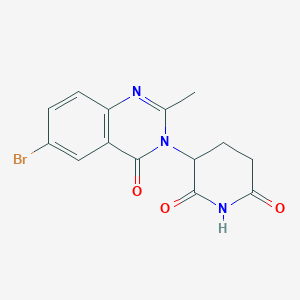
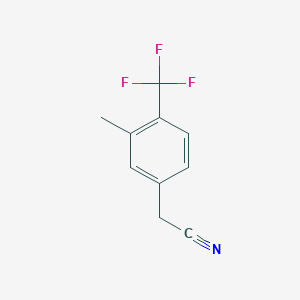
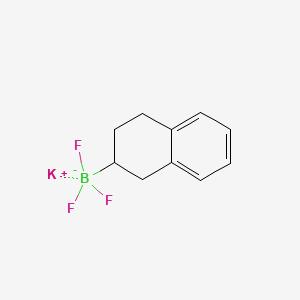
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
